4,4'-Diamyloxybiphenyl

Vue d'ensemble

Description

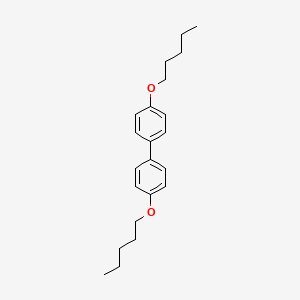

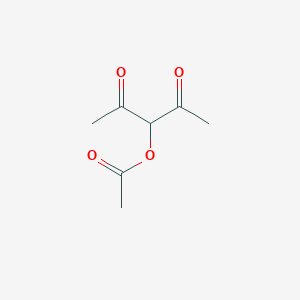

4,4'-Diamyloxybiphenyl (4,4'-DOB) is a chemical compound that has been studied for its potential applications in various scientific research fields. It is a biphenyl compound, meaning it consists of two phenyl rings linked together by a single carbon atom. 4,4'-DOB has been found to possess a variety of properties that make it an attractive candidate for use in scientific research. It is a highly stable compound, with a low melting point and solubility in both organic and aqueous solvents. In addition, it is non-toxic and has low volatility, making it a safe choice for laboratory experiments.

Applications De Recherche Scientifique

Electrochemical and Electrochromic Behaviors in Polyimides

4,4'-Diamyloxybiphenyl and its derivatives have been explored for their electrochemical and electrochromic properties in polyimides. Research has shown that these compounds exhibit ambipolar electrochromic behavior, which could be beneficial for applications in smart windows and display technologies. The study by Huang, Yen, and Liou (2011) investigated ambipolar aromatic polyimides containing aniline derivatives with different degrees of 4-methoxyphenyl substituents, demonstrating stable electrochemical oxidation behavior and good electrochromic reversibility (Li-Ting Huang, Hung-Ju Yen, & Guey‐Sheng Liou, 2011).

Hemolytic Properties of Derivatives

The hemolytic properties of this compound derivatives have also been studied. In a 2016 study, Zanoza et al. synthesized derivatives of 4,4’-dihydroxybiphenyl and evaluated their hemolytic properties. They found that these derivatives did not demonstrate significant hemolytic properties, unlike similar 4,4’-aminoalkoxybiphenyls (S. Zanoza, S. A. Lyakhov, T. Bykova, & A. Nikolau, 2016).

Biotransformation in Filamentous Fungi

The biotransformation of biphenyl derivatives, including this compound, by filamentous fungi has been investigated. Romero et al. (2005) found that the fungus Talaromyces helicus can oxidize biphenyl to 4-hydroxybiphenyl and subsequently to dihydroxylated derivatives, including 4,4'-dihydroxybiphenyl. This study suggests potential applications in bioremediation and environmental cleanup (M. Romero, E. Hammer, R. Hanschke, A. Arambarri, & F. Schauer, 2005).

Polymer Synthesis and Characterization

This compound derivatives havebeen utilized in the synthesis of novel polyimides. Butt et al. (2005) synthesized new diamines, including derivatives of this compound, and polymerized them with various dianhydrides. These polyimides displayed good solubility, high thermal stability, and were found to be effective in applications requiring high-performance materials (M. Butt, Zareen Akhtar, M. Zafar-uz-Zaman, & A. Munir, 2005).

DNA Reactivity and Carcinogenic Potential

The DNA reactivity of 4-aminobiphenyl, a closely related compound, has been extensively studied. Cohen et al. (2006) explored its carcinogenic mode of action, involving metabolic activation and binding to DNA. This research is crucial for understanding the toxicological aspects of biphenyl derivatives and assessing their safety in various applications (S. Cohen, A. Boobis, M. E. (Bette) Meek, R. Preston, & D. Mcgregor, 2006).

Ecotoxicological Evaluation

The ecotoxicological impact of 4-aminobiphenyl, another related compound, was evaluated using a test battery approach by Chen et al. (2004). This study provides insights into the environmental impact of biphenyl derivatives, highlighting the importance of comprehensive testing for ecological safety (Jiangning Chen, Hongxia Yu, Y. Liu, Wei Jiang, Jiejun Jiang, Junfeng Zhang, & Z. Hua, 2004).

Propriétés

IUPAC Name |

1-pentoxy-4-(4-pentoxyphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O2/c1-3-5-7-17-23-21-13-9-19(10-14-21)20-11-15-22(16-12-20)24-18-8-6-4-2/h9-16H,3-8,17-18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTKHESQIKTWMCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)OCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10348061 | |

| Record name | 4,4'-Diamyloxybiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10348061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21470-41-7 | |

| Record name | 4,4′-Bis(pentyloxy)-1,1′-biphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21470-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Diamyloxybiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10348061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Azabicyclo[3.2.1]octan-3-one](/img/structure/B1330861.png)

![Methyl 2-[[2-[[2-[(2-amino-4-methylpentanoyl)amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoate](/img/structure/B1330863.png)